molecular formula C10H18O3 B6185164 rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis CAS No. 2624109-35-7

rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis

Cat. No.: B6185164
CAS No.: 2624109-35-7
M. Wt: 186.2
InChI Key:
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Description

rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis: is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is a methyl ester derivative of cyclohexanepropanoic acid and features a hydroxyl group on the cyclohexyl ring. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis typically involves the esterification of cyclohexanepropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as converting to a halide using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of cyclohexanepropanoic acid derivatives.

    Reduction: Formation of cyclohexanepropanol derivatives.

    Substitution: Formation of halogenated cyclohexanepropanoate derivatives.

Scientific Research Applications

Chemistry: rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

    Cyclohexanepropanoic acid, 3-hydroxy-, methyl ester: Similar structure but different stereochemistry.

    Cyclohexanepropanoic acid, 3-oxo-, methyl ester: Contains a ketone group instead of a hydroxyl group.

    Cyclohexanepropanoic acid, 3-hydroxy-, ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness: rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate, cis is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional

Properties

CAS No.

2624109-35-7

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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